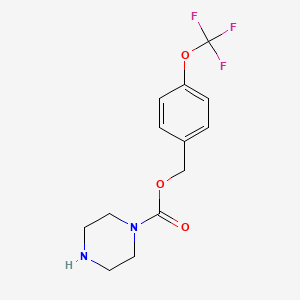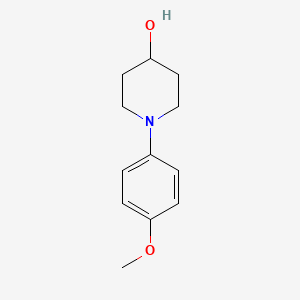
1-(4-Methoxyphenyl)piperidin-4-ol
説明
“1-(4-Methoxyphenyl)piperidin-4-ol” is a chemical compound with the molecular formula C12H17NO2 . It is an intermediate of Meperidine (Pethidine) . Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .
Synthesis Analysis
The synthesis of piperidin-4-one derivatives has been discussed in several studies . A simple and efficient protocol for the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters has been described .Molecular Structure Analysis
The molecular structure of “this compound” is based on a piperidin-4-ol core with a methoxyphenyl group attached .Chemical Reactions Analysis
Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用
Synthesis and Pharmacological Evaluation
Neuropsychiatric Disorders : The compound has been implicated in the synthesis and evaluation of ligands for D2-like receptors, which are significant in the treatment of disorders such as schizophrenia and Parkinson's disease. Arylcycloalkylamines, including phenyl piperidines, play a crucial role in improving the potency and selectivity of binding affinity at D2-like receptors. This suggests the importance of 1-(4-Methoxyphenyl)piperidin-4-ol in developing antipsychotic agents (Sikazwe et al., 2009).
Cancer Treatment : Research on 4′-geranyloxyferulic acid, a derivative related to this compound, highlights its potential as an anti-inflammatory and anti-tumor agent. This compound has shown effectiveness as a dietary feeding colon cancer chemopreventive agent in vivo, indicating the broader therapeutic applications of derivatives of this compound (Epifano et al., 2015).
Antioxidant Activity
- Vitamin E and C Derivatives : The review on antioxidant activities of vitamin E, vitamin C, and its derivatives highlights the critical role of substituents like this compound in enhancing the antioxidant capacity. This indicates the compound's potential utility in designing antioxidants with improved reactivity and biological efficacy (Liu, 1995).
作用機序
Target of Action
The primary target of 1-(4-Methoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking its function. This interaction is believed to be facilitated by a strong salt-bridge interaction between the basic nitrogen atom in the compound and the receptor . The presence of two or more lipophilic groups in the compound also contributes to its antagonistic activity .
Biochemical Pathways
The blockade of the CCR5 receptor prevents the entry of HIV-1 strains into cells . . The compound’s action on the CCR5 receptor thus disrupts the biochemical pathway that enables HIV-1 entry and infection.
Result of Action
By blocking the CCR5 receptor, this compound prevents the entry of HIV-1 into cells . This can slow the progression of HIV-1 infection and enhance the effectiveness of HIV treatment .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(4-Methoxyphenyl)piperidin-4-ol”, is an important task of modern organic chemistry .
特性
IUPAC Name |
1-(4-methoxyphenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENHMVFQAQIQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3149871.png)

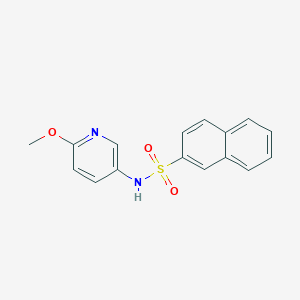
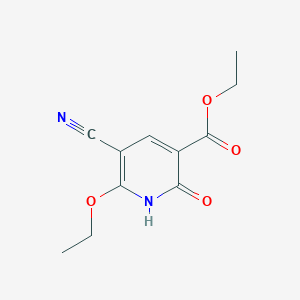
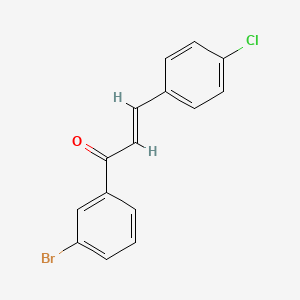
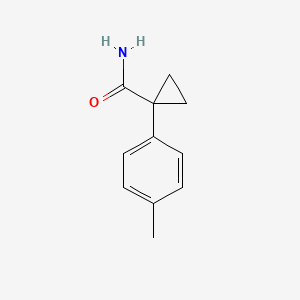
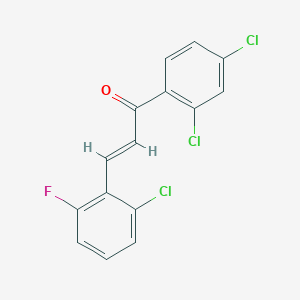
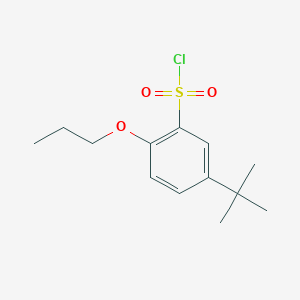
![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)

![Hexahydrofuro[2,3-b]furan-3-amine](/img/structure/B3149945.png)
![1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B3149955.png)
